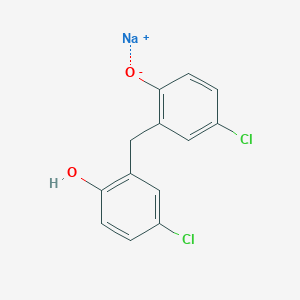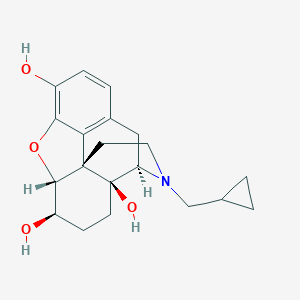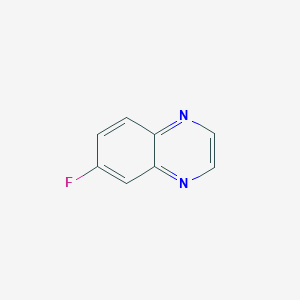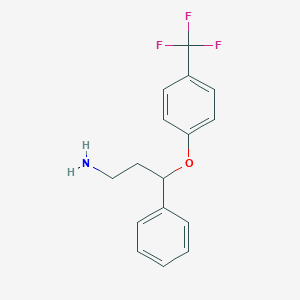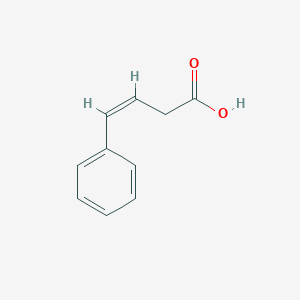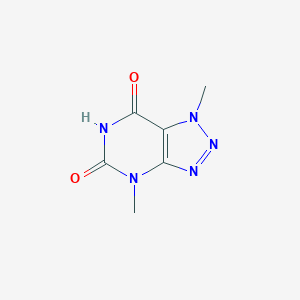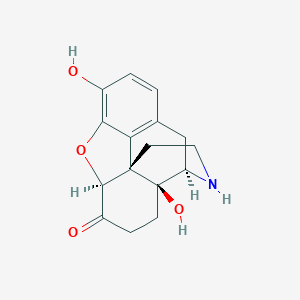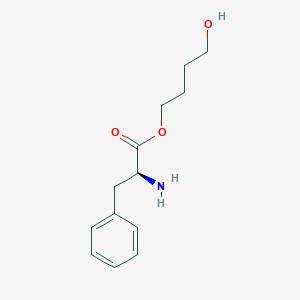
Phenylalanine 4-hydroxybutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Phenylalanine 4-hydroxybutyl ester is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
Phenylalanine 4-hydroxybutyl ester works by modulating various biochemical pathways in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. It also has antioxidant properties, which protect the body against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Phenylalanine 4-hydroxybutyl ester has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, it has neuroprotective properties, which protect the brain against damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylalanine 4-hydroxybutyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it may have different effects in different animal models, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of Phenylalanine 4-hydroxybutyl ester. One potential direction is the investigation of its use in the treatment of various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, its potential use as an anti-inflammatory agent in various inflammatory diseases such as arthritis and multiple sclerosis can be explored. Further studies can also investigate its long-term effects and potential side effects to ensure its safety for human use.
Conclusion:
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been shown to have various biochemical and physiological effects. Its mechanism of action is well understood, and it has been extensively studied for its potential use in the treatment of various diseases. While there are limitations to its use in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Métodos De Síntesis
Phenylalanine 4-hydroxybutyl ester is synthesized through a multi-step process that involves the reaction of phenylalanine with butanol and hydroxylamine. The reaction takes place in the presence of a catalyst and under specific conditions such as temperature and pressure. The resulting product is purified through various techniques such as chromatography and recrystallization to obtain a high-quality product.
Aplicaciones Científicas De Investigación
Phenylalanine 4-hydroxybutyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. It is also being investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, Phenylalanine 4-hydroxybutyl ester has been shown to have a positive effect on cognitive function and memory.
Propiedades
Número CAS |
136680-70-1 |
|---|---|
Nombre del producto |
Phenylalanine 4-hydroxybutyl ester |
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
4-hydroxybutyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1 |
Clave InChI |
RPIZQTCVTPOZFI-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCO)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
Otros números CAS |
136680-70-1 |
Sinónimos |
Phe-HBE phenylalanine 4-hydroxybutyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



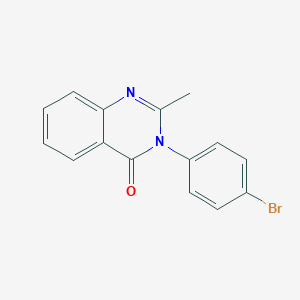
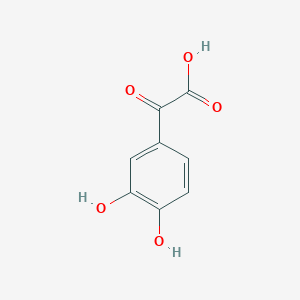
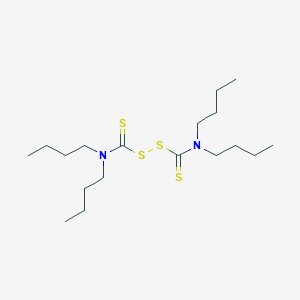
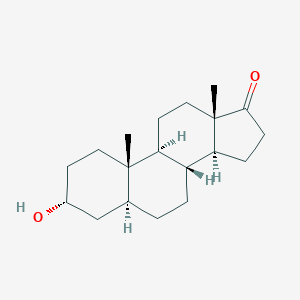
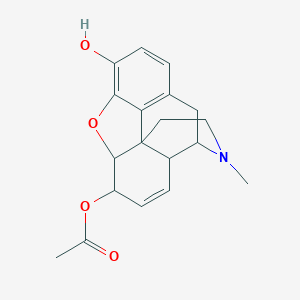
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
